molecular formula C22H46Cl2FeP2Pd B13394973 Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

Cat. No.: B13394973
M. Wt: 605.7 g/mol
InChI Key: LNQIELJTKAPFFW-UHFFFAOYSA-L
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Description

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is a complex organometallic compound that features a combination of cyclopentyl, di(propan-2-yl)phosphane, dichloropalladium, and iron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphane with a palladium precursor, such as palladium(II) chloride, in the presence of an iron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas are typically employed.

    Substitution: Ligand exchange reactions may involve the use of various phosphine ligands or other coordinating species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands.

Scientific Research Applications

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.

    Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and their effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-based drugs have shown promise.

    Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron exerts its effects involves the coordination of the metal centers with various substrates. The palladium center, in particular, plays a crucial role in catalytic processes by facilitating the activation and transformation of organic molecules. The iron center may also contribute to the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
  • 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
  • Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct

Uniqueness

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, stability, and selectivity in various reactions. The presence of cyclopentyl and di(propan-2-yl)phosphane ligands, in particular, can influence the compound’s behavior and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H46Cl2FeP2Pd

Molecular Weight

605.7 g/mol

IUPAC Name

cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

InChI

InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2

InChI Key

LNQIELJTKAPFFW-UHFFFAOYSA-L

Canonical SMILES

CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe]

Origin of Product

United States

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